molecular formula C19H17F3N2O3S B2890641 6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-78-5

6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2890641
CAS No.: 625376-78-5
M. Wt: 410.41
InChI Key: OBCQKRHEARPMDS-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based compound with a carbonitrile group at position 3, a trifluoromethyl group at position 4, and a 3,4-dimethoxyphenyl substituent at position 5. The sulfur-containing (3-oxobutan-2-yl)sulfanyl group at position 2 introduces both steric bulk and a ketone functionality, which may influence solubility and reactivity.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c1-10(25)11(2)28-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(26-3)17(7-12)27-4/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCQKRHEARPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, with the CAS number 625376-78-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring with trifluoromethyl and dimethoxyphenyl substituents, which are known to enhance biological activity through various mechanisms. The presence of a sulfanyl group also suggests potential reactivity that could be exploited in biological systems.

Molecular Formula : C19H17F3N2O3S
Molecular Weight : 396.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antiviral Activity : Similar compounds with trifluoromethyl groups have shown antiviral properties. For example, derivatives of trifluoromethylpyridine have been reported to enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which play crucial roles in plant defense mechanisms against viral infections .
  • Antioxidant Properties : The incorporation of methoxy groups can increase the antioxidant capacity of compounds. Studies have shown that similar structures can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, research on related pyridine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes, which are important targets in inflammation and pain management .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

  • Study on Antiviral Mechanisms : A study conducted on trifluoromethyl pyridine piperazine derivatives found that certain compounds significantly enhanced the activity of defensive enzymes in tobacco plants infected with Tobacco Mosaic Virus (TMV). The compound A16 showed a protective effect against TMV by increasing SOD and PPO activities .
  • Antioxidant Activity Assessment : Another investigation highlighted the antioxidant properties of similar pyridine derivatives. These compounds demonstrated significant free radical scavenging activity, which is crucial for potential therapeutic applications in diseases associated with oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
A16AntiviralEnhanced SOD and PPO activities; triggers phenylpropanoid pathway
Trifluoromethyl DerivativeAntioxidantFree radical scavenging
Pyridine DerivativeEnzyme InhibitionInhibition of cyclooxygenase enzymes

Comparison with Similar Compounds

Key Observations:

Position 6 Substituents: The target compound’s 3,4-dimethoxyphenyl group provides dual electron-donating methoxy groups, contrasting with analogs bearing 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (single electron-donating) . This may improve binding affinity in polar environments.

Position 2 Substituents: The (3-oxobutan-2-yl)sulfanyl group in the target compound combines sulfur’s nucleophilicity with a ketone’s hydrogen-bonding capability, differing from phenoxy (e.g., ) or oxo (e.g., ) groups. This may enhance metabolic stability compared to oxygen-containing analogs.

Trifluoromethyl Group :

  • Conserved across all analogs, this group enhances electrophilicity and resistance to oxidative metabolism.

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